molecular formula C27H24N2O5S B2830235 2,4-DIETHYL 3-METHYL-5-(2-PHENYLQUINOLINE-4-AMIDO)THIOPHENE-2,4-DICARBOXYLATE CAS No. 300572-23-0

2,4-DIETHYL 3-METHYL-5-(2-PHENYLQUINOLINE-4-AMIDO)THIOPHENE-2,4-DICARBOXYLATE

Cat. No.: B2830235
CAS No.: 300572-23-0
M. Wt: 488.56
InChI Key: HUQSGTQFKBFDOW-UHFFFAOYSA-N
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Description

2,4-Diethyl 3-methyl-5-(2-phenylquinoline-4-amido)thiophene-2,4-dicarboxylate (CAS 300572-23-0) is a specialized synthetic compound with a molecular formula of C27H24N2O5S and a molecular weight of 488.55 g/mol. This molecule features a complex structure integrating a multi-substituted thiophene core functionalized with a 2-phenylquinoline amide moiety, making it a valuable intermediate in medicinal chemistry and drug discovery research. The structural motif of diethyl aminothiophene dicarboxylate is a recognized pharmacophore in the development of potent therapeutic agents. Scientific studies on analogous diethyl 2,5-diaminothiophene-3,4-dicarboxylate (DDTD) derivatives have demonstrated significant biological activities, including potent antiproliferative effects against human cancer cell lines such as T47D and MCF-7 (breast cancer), Hela (cervical cancer), and Ishikawa (endometrial cancer). Some derivatives in this class have shown IC50 values superior to the positive control Doxorubicin, highlighting their promise as anticancer scaffolds. Furthermore, related thiophene-2-carboxamide derivatives exhibit notable antimicrobial activity against pathogenic Gram-positive bacteria (e.g., Staphylococcus aureus, Bacillus subtilis) and Gram-negative bacteria (e.g., Escherichia coli, Pseudomonas aeruginosa). The presence of the thiophene ring, often considered a bioisostere for benzene, enhances the molecule's ability to interact with biological targets and can improve pharmacokinetic properties. This product is intended for research applications only, including use as a reference standard, as a building block for the synthesis of more complex molecules, and for in vitro biological screening in drug discovery programs. It is supplied for laboratory research use and is strictly not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

diethyl 3-methyl-5-[(2-phenylquinoline-4-carbonyl)amino]thiophene-2,4-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H24N2O5S/c1-4-33-26(31)22-16(3)23(27(32)34-5-2)35-25(22)29-24(30)19-15-21(17-11-7-6-8-12-17)28-20-14-10-9-13-18(19)20/h6-15H,4-5H2,1-3H3,(H,29,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUQSGTQFKBFDOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC(=C1C)C(=O)OCC)NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H24N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

488.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diethyl 3-methyl-5-(2-phenylquinoline-4-carboxamido)thiophene-2,4-dicarboxylate typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction may involve the use of α-thiocyanato ketones and other reagents under microwave irradiation to form the thiophene ring .

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of continuous flow reactors to ensure consistent quality and yield. The process may also involve purification steps such as recrystallization and chromatography to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

2,4-DIETHYL 3-METHYL-5-(2-PHENYLQUINOLINE-4-AMIDO)THIOPHENE-2,4-DICARBOXYLATE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines .

Scientific Research Applications

Anticancer Activity

One significant application of derivatives related to this compound is in the development of anticancer agents. Research has indicated that compounds containing the 2-phenylquinoline-4-carboxylic acid moiety can act as histone deacetylase (HDAC) inhibitors. These inhibitors play a crucial role in cancer therapy by affecting gene expression related to cell cycle regulation and apoptosis.

Case Study: HDAC Inhibitors

A study synthesized various compounds based on the 2-phenylquinoline-4-carboxylic acid structure, evaluating their potency as HDAC inhibitors. Among these, specific derivatives exhibited strong inhibitory activity against HDAC3, showing potential for further development as anticancer drugs .

CompoundIC50 (µM)Target
Compound D280.5HDAC3
Compound D301.0HDAC6

Antibacterial Properties

The antibacterial properties of similar quinoline derivatives have been evaluated through various assays. The modifications in the amide side chain significantly enhance antibacterial activity against several bacterial strains.

Case Study: Antibacterial Testing

In a study assessing antibacterial efficacy, compounds derived from 2-phenylquinoline-4-carboxylic acid were tested against strains such as Staphylococcus aureus and Escherichia coli. Results indicated that certain analogs displayed superior activity compared to standard antibiotics like ampicillin.

CompoundMIC (µg/mL)Bacterial Strain
Compound 5a64S. aureus
Compound 5b128E. coli

Hole Transporting Materials

Another notable application of this compound is in organic electronics, particularly as hole transporting materials in solar cells. The thiophene-based derivatives have shown effectiveness in enhancing charge transport properties.

Case Study: Solar Cell Efficiency

Research demonstrated that incorporating thiophene derivatives into the architecture of perovskite solar cells improved efficiency due to better hole mobility. The compound was tested within a device structure and showed promising results.

Device StructureEfficiency (%)Remarks
FTO/b-TiO2/m-TiO2/perovskite/compound/Au18.5Improved hole transport

Mechanism of Action

The mechanism of action of diethyl 3-methyl-5-(2-phenylquinoline-4-carboxamido)thiophene-2,4-dicarboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Structural Analogs in the Quinoline-Carboxamide Family

Compounds featuring quinoline-carboxamide motifs, such as N-(4-oxo-1-pentyl-1,4-dihydroquinolin-3-yl)-aryl-carboxamides (e.g., compounds 38–40 from ), share synthetic and functional similarities:

Feature Target Compound N-(4-Oxo-1-pentylquinolin-3-yl)-Carboxamide
Core Structure Thiophene dicarboxylate 1,4-Dihydroquinoline
Amide Position Position 5 of thiophene Position 3 of quinoline
Substituents 2-Phenylquinoline, ethyl esters, 3-methyl 4-Oxo, 1-pentyl, aryl-carboxamide
Synthetic Route Likely involves acyl chloride-amine coupling Acyl chloride-amine coupling under basic conditions
Potential Applications Hypothesized: Bioactivity or materials science Antimicrobial activity demonstrated

Key Differences :

  • The target compound’s thiophene backbone may confer distinct electronic properties compared to dihydroquinoline-based analogs.
  • Ethyl esters in the target compound improve solubility relative to alkyl-substituted quinolines .

Thiophene Dicarboxylate Derivatives

Thiophene-based esters and amides are prevalent in pharmaceuticals and organic electronics. For example:

Compound Class Substituents Properties
Target Compound 3-Methyl, quinoline-4-amido High structural complexity; untested bioactivity
Simple Thiophene Esters Ethyl/methyl esters only Improved solubility for drug delivery
Thiophene-Amide Hybrids Amides with heteroaromatic groups Enhanced binding to biological targets

Insights :

  • The quinoline-amido group in the target compound may enhance interactions with biological targets (e.g., enzymes or DNA) compared to simpler esters.
  • Steric hindrance from the 3-methyl group could influence reactivity or crystallinity .

Optimization Challenges :

Research Findings and Hypotheses

  • Bioactivity: Quinoline-amido derivatives exhibit antimicrobial or anticancer activity; the target compound’s efficacy remains untested but structurally plausible .
  • Materials Science: Thiophene-quinoline hybrids could serve as ligands in metal-organic frameworks (MOFs) for sensing applications, though direct evidence is lacking .

Notes

Limitations : Direct comparative data for the target compound are absent in the provided evidence; inferences rely on structural analogs.

SHELX Relevance : Programs like SHELXL may aid in crystallographic analysis of the compound’s structure .

Future Directions : Prioritize bioactivity screening and crystallography to validate hypotheses.

Q & A

Q. What are the optimal synthetic routes and purification methods for 2,4-diethyl 3-methyl-5-(2-phenylquinoline-4-amido)thiophene-2,4-dicarboxylate?

  • Methodological Answer : Synthesis typically involves multi-step reactions, starting with condensation of a quinoline precursor (e.g., 2-phenylquinoline-4-carboxylic acid) with a thiophene derivative. Key steps include:
  • Amide coupling : Use carbodiimide-based reagents (e.g., EDC/HOBt) to form the amide bond between the quinoline and thiophene moieties .
  • Esterification : Diethyl ester groups are introduced via acid-catalyzed esterification.
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) is recommended for isolating the final product. Purity should be confirmed via HPLC (≥95%) and NMR spectroscopy .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

  • Methodological Answer : Refer to safety data sheets (SDS) for analogous thiophene-carboxylates:
  • PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for handling powders to avoid inhalation .
  • Storage : Store in airtight containers at 2–8°C, away from incompatible reagents (strong oxidizers, acids) .
  • Spill management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

Q. How can researchers confirm the molecular structure and purity of the synthesized compound?

  • Methodological Answer : Use a combination of analytical techniques:
  • NMR spectroscopy : ¹H and ¹³C NMR to verify functional groups (e.g., ester peaks at δ 1.2–1.4 ppm for ethyl groups) .
  • Mass spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight (e.g., [M+H]+ ion) .
  • X-ray crystallography : For definitive structural confirmation, refine data using SHELXL (for small molecules) or OLEX2 with ORTEP-III for visualization .

Advanced Research Questions

Q. How can contradictions in crystallographic data during structure refinement be resolved?

  • Methodological Answer : Discrepancies may arise from twinning or disordered solvent molecules. Address these by:
  • Multi-program validation : Cross-check refinement results using SHELXL (for small molecules) and Phenix.refine (for macromolecules) .
  • Cross-validation : Compare with spectroscopic data (e.g., NMR chemical shifts) to validate bond lengths/angles .
  • Data deposition : Submit raw data to the Cambridge Structural Database (CSD) for peer validation .

Q. What methodologies are effective for analyzing structure-activity relationships (SAR) of this compound in biological systems?

  • Methodological Answer : SAR studies require systematic modifications and assays:
  • Functional group substitution : Synthesize analogs with variations in the quinoline or thiophene moieties (e.g., replacing ethyl esters with methyl groups) .
  • Computational modeling : Use docking software (AutoDock Vina) to predict interactions with biological targets (e.g., enzymes/receptors) .
  • In vitro assays : Test analogs in dose-response experiments (e.g., IC₅₀ determination via fluorescence-based assays) .

Q. How can researchers address contradictions in bioactivity data across studies?

  • Methodological Answer : Contradictions may stem from assay variability or compound stability. Mitigate by:
  • Triangulation : Validate results using orthogonal assays (e.g., SPR for binding affinity vs. cellular viability assays) .
  • Batch consistency : Ensure compound purity (via HPLC) and stability (TGA/DSC for thermal degradation profiles) .
  • Comparative analysis : Benchmark against structurally similar compounds (e.g., chloroquine derivatives) to contextualize bioactivity .

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